molecular formula C23H30N2O2 B4784336 N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE

N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE

Cat. No.: B4784336
M. Wt: 366.5 g/mol
InChI Key: IDEAMUNRSHISJQ-UHFFFAOYSA-N
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Description

N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple methyl groups and benzoyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE typically involves a multi-step process:

    Formation of the Benzoyl Amide Intermediate: The initial step involves the reaction of 3,4-dimethylbenzoic acid with a suitable amine to form the benzoyl amide intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Dimethylpropyl Group: The next step involves the introduction of the 2,2-dimethylpropyl group through an alkylation reaction. This can be achieved using a suitable alkylating agent such as 2,2-dimethylpropyl bromide in the presence of a base like potassium carbonate.

    Final Coupling Reaction: The final step involves the coupling of the benzoyl amide intermediate with another molecule of 3,4-dimethylbenzoic acid to form the final product. This step is typically carried out under similar conditions as the first step, using DCC and DMAP.

Industrial Production Methods

In an industrial setting, the production of N1-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-BENZAMIDE
  • **N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-4-METHYLBENZAMIDE

Uniqueness

N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE is unique due to the presence of multiple methyl groups and benzoyl functionalities, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications.

Properties

IUPAC Name

N-[3-[(3,4-dimethylbenzoyl)amino]-2,2-dimethylpropyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-15-7-9-19(11-17(15)3)21(26)24-13-23(5,6)14-25-22(27)20-10-8-16(2)18(4)12-20/h7-12H,13-14H2,1-6H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEAMUNRSHISJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)(C)CNC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE
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N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE
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N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE
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N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE
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N~1~-{3-[(3,4-DIMETHYLBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-3,4-DIMETHYLBENZAMIDE

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